tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a cyclopropylamino group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions.
Addition of the Hydroxypropyl Group: The hydroxypropyl group is added through a series of reactions involving hydroxylation and subsequent protection/deprotection steps.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to stabilize the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The cyclopropylamino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various reduced derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the cyclopropylamino group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate
- tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from each other.
- Reactivity: The reactivity of these compounds varies based on the nature of the substituents, influencing their chemical behavior and applications.
- Applications: While all these compounds have potential applications in medicinal chemistry and organic synthesis, their specific uses may differ based on their unique properties.
Properties
Molecular Formula |
C16H30N2O3 |
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Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 3-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-9-4-5-12(11-18)14(8-10-19)17-13-6-7-13/h12-14,17,19H,4-11H2,1-3H3 |
InChI Key |
PSGLTJIXVJZIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CCO)NC2CC2 |
Origin of Product |
United States |
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